N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-chloro-2,5-dimethoxyphenyl group linked to a 4-methylbenzenesulfonyl moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, including antimicrobial, antitumor, and enzyme inhibitory activities . This compound’s structure combines halogen (chloro) and alkoxy (methoxy) substituents on the aromatic ring, which may enhance its binding affinity to biological targets while the methyl group on the benzenesulfonyl moiety could influence solubility and metabolic stability.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-11(7-5-10)22(18,19)17-13-9-14(20-2)12(16)8-15(13)21-3/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNOAPIPFGTKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound’s methoxy and chloro substituents may also contribute to its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
- Structural Difference : The benzenesulfonyl group in this compound has a 4-chloro substituent instead of a 4-methyl group (as in the target compound).
- However, the methyl group in the target compound may improve lipophilicity and oral bioavailability .
- Applications : Chlorinated sulfonamides are often studied for their antibacterial properties, whereas methyl-substituted analogs may prioritize metabolic stability in drug design.
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide
- Structural Difference : Features two chlorine atoms on the benzene ring and a 4-methoxyphenyl group instead of 4-chloro-2,5-dimethoxyphenyl.
- Impact : The additional chlorine increases steric hindrance and electron-withdrawing effects, which could reduce solubility compared to the target compound. The methoxy group in the target compound may offer better hydrogen-bonding capacity .
- Crystallography : Evidence suggests dichloro analogs form distinct crystal packing due to halogen bonding, whereas methoxy groups in the target compound might favor π-π stacking .
25C-NBOH (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol)
- Structural Difference : A phenethylamine derivative with a hydroxyphenylmethyl group instead of a sulfonamide linkage.
- Impact: The sulfonamide group in the target compound confers rigidity and stability, whereas 25C-NBOH’s flexible ethylamino chain allows for serotonin receptor (5-HT2A) agonism, a hallmark of psychedelic NBOMe/NBOH compounds .
- Pharmacology: Unlike the target sulfonamide, 25C-NBOH is psychoactive, highlighting how minor structural changes (e.g., sulfonamide vs. ethylamine) drastically alter biological activity .
Azo Dye Derivatives (e.g., 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide])
- Structural Difference : Incorporates an azo (-N=N-) linkage and a biphenyl core, making it a larger, conjugated system.
- Impact: The azo group enables applications in dyes and pigments, whereas the target sulfonamide’s compact structure is more suited for drug-like molecules.
Comparative Data Table
Research Findings and Implications
- Bioactivity : The target compound’s methyl group may reduce toxicity compared to chloro-substituted analogs, as seen in sulfonamide drug candidates where methyl groups lower hepatic metabolism .
- Synthetic Flexibility : The 4-chloro-2,5-dimethoxyphenyl moiety is a versatile scaffold; its incorporation into azo dyes and sulfonamides demonstrates adaptability across chemical applications .
- Receptor Specificity : Unlike NBOMe derivatives (e.g., 25C-NBOH), the target sulfonamide lacks the flexible chain required for 5-HT2A binding, underscoring the importance of substituent geometry in pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
